Himic anhydride
Overview
Description
Himic anhydride, also known as (2-endo,3-endo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride, is an organic compound derived from norbornene. It is a white solid at room temperature and is known for its unique bicyclic structure. This compound is often used in organic synthesis and polymer chemistry due to its reactivity and ability to undergo various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Himic anhydride is typically synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction is carried out under controlled conditions to yield the endo isomer, which is the predominant form. The reaction is usually performed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the same Diels-Alder reaction but on a larger scale. The reaction mixture is heated to around 180-200°C for 1-2 hours, resulting in a mixture of endo and exo isomers. The endo isomer can be converted to the exo isomer through thermal equilibration or UV irradiation .
Chemical Reactions Analysis
Types of Reactions: Himic anhydride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Himic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for ring-opening metathesis polymerization (ROMP) to synthesize complex macromolecules.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mechanism of Action
The mechanism of action of himic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The molecular targets include the carbonyl carbon atoms, which are susceptible to nucleophilic attack. The pathways involved include nucleophilic acyl substitution and ring-opening reactions .
Comparison with Similar Compounds
Himic anhydride is similar to other norbornene-derived anhydrides, such as nadic anhydride and carbic anhydride. it is unique due to its specific endo and exo isomerism, which affects its reactivity and applications.
Nadic Anhydride:
Carbic Anhydride: Another norbornene-derived anhydride, it is structurally similar but has different stereochemistry.
This compound stands out due to its specific isomerism and the ability to undergo thermal equilibration, making it a versatile compound in various chemical processes.
Properties
IUPAC Name |
(1S,2S,6R,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6+,7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-RNGGSSJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883721 | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | Himic anhydride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/794 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2746-19-2 | |
Record name | Himic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2746-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Himic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2α,3β,6β)-1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HIMIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1KQO6559B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: Can Himic Anhydride cause occupational asthma?
A1: Yes, research indicates that this compound can act as a respiratory sensitizer, potentially leading to occupational asthma. One study found that workers exposed to this compound powder developed respiratory symptoms, and some exhibited elevated specific IgE antibodies to the compound, indicating an allergic response. [] This finding is consistent with other acid anhydrides known to trigger occupational asthma. []
Q2: What is a notable chemical reaction involving this compound?
A2: this compound can undergo a thermal equilibration known as the retro Diels-Alder reaction. This reaction converts the endo isomer of this compound to the exo isomer. This transformation can be utilized in undergraduate chemistry labs to demonstrate principles of stereochemistry and spectral analysis. []
Q3: How is this compound used in catalysis?
A3: this compound serves as a precursor for synthesizing complex organic molecules, including ligands for catalysts. For instance, researchers synthesized a novel tetraphosphine ligand, cis-cis-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp), using this compound as a starting material. This Tedicyp ligand, when complexed with palladium, demonstrated remarkable efficiency in catalyzing allylic substitution reactions. []
Q4: What are the solubility characteristics of this compound?
A4: Researchers have investigated the solubility of this compound in various solvents. Studies have explored its solubility in pure solvents like 1,4-dioxane, DMF, and NMP, as well as binary solvent mixtures incorporating ethanol. [, ] This data is crucial for understanding the compound's behavior in different reaction media and for developing effective crystallization processes.
Q5: Are there analytical methods to detect this compound exposure?
A5: While specific analytical methods for quantifying this compound exposure aren't detailed in the provided abstracts, the research highlights the use of serum-specific IgE testing to detect sensitization to this compound and other related acid anhydrides. [] This type of testing can be valuable in occupational health settings to identify individuals who have developed an immune response to the compound.
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